molecular formula C12H17NO5S2 B2931140 N-(1,1-dioxo-1lambda6-thiolan-3-yl)-4-ethoxybenzene-1-sulfonamide CAS No. 874788-16-6

N-(1,1-dioxo-1lambda6-thiolan-3-yl)-4-ethoxybenzene-1-sulfonamide

Cat. No. B2931140
CAS RN: 874788-16-6
M. Wt: 319.39
InChI Key: VDIFGBZKROIMCQ-UHFFFAOYSA-N
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Description

“N-(1,1-dioxo-1lambda6-thiolan-3-yl)-4-ethoxybenzene-1-sulfonamide” is a sulfonamide derivative. Sulfonamides are a group of compounds characterized by a sulfonamide functional group (SO2NH2). They are widely used in medicine, particularly as antibiotics .


Synthesis Analysis

The synthesis of sulfonamides typically involves the reaction of a sulfonyl chloride with an amine. In this case, the sulfonyl chloride would likely be “4-ethoxybenzenesulfonyl chloride”, and the amine would be derived from "1,1-dioxo-1lambda6-thiolan-3-ylamine" .


Molecular Structure Analysis

The molecular structure of this compound would likely include a thiolane ring (a five-membered ring containing four carbon atoms and one sulfur atom) with two oxygen atoms attached to the sulfur (forming a sulfonyl group), and a sulfonamide group attached to a 4-ethoxybenzene ring .


Chemical Reactions Analysis

As a sulfonamide, this compound would likely participate in reactions typical of this class of compounds. This could include reactions with bases or acids, reactions with electrophiles at the nitrogen atom, or possibly reactions at the sulfur atom .

Mechanism of Action

While the specific mechanism of action for this compound is not known, many sulfonamides act as inhibitors of bacterial enzymes, particularly those involved in the synthesis of folic acid. This makes them effective as antibiotics .

Future Directions

The future directions for research on this compound would likely depend on its biological activity. If it shows promise as an antibiotic, for example, it could be further developed and tested for this application .

properties

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-4-ethoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO5S2/c1-2-18-11-3-5-12(6-4-11)20(16,17)13-10-7-8-19(14,15)9-10/h3-6,10,13H,2,7-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDIFGBZKROIMCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)NC2CCS(=O)(=O)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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